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molecular formula C12H9NO2 B113434 Indophenol CAS No. 500-85-6

Indophenol

Cat. No. B113434
M. Wt: 199.2 g/mol
InChI Key: RSAZYXZUJROYKR-UHFFFAOYSA-N
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Patent
US03953508

Procedure details

0.01 mole (1.09 g) of paraaminophenol is dissolved in 100 cm3 of a 0.1 N NaOH solution. A second solution of 0.01 mole (1.23 g) of 5-amino-2-methyl phenol in 100 cm3 of a 0.1N NaOH solution is also prepared. The two solutions are then mixed and air is bubbled in the resulting mixture for about 5 hours at ambient temperature. The reaction medium is then acidified with sufficient HCl to pH 5 to produce 1.2 g of said indophenol which is then filtered off and which, after recrystallization from a dimethylformamide-water mixture, melts at 215°.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N[C:10]1[CH:11]=[CH:12][C:13](C)=[C:14]([OH:16])[CH:15]=1>[OH-].[Na+]>[CH:7]1[C:2](=[N:1][C:11]2[CH:10]=[CH:15][C:14]([OH:16])=[CH:13][CH:12]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The two solutions are then mixed
CUSTOM
Type
CUSTOM
Details
air is bubbled in the resulting mixture for about 5 hours at ambient temperature
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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